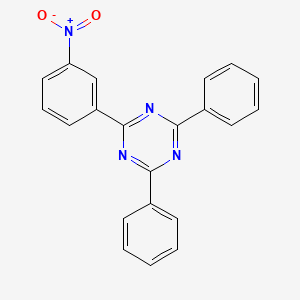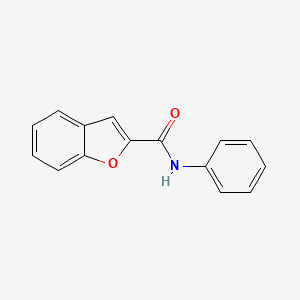![molecular formula C24H18ClN3O3 B11122620 Ethyl 4-({[6-chloro-2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11122620.png)
Ethyl 4-({[6-chloro-2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinoline core substituted with a pyridine ring and a benzoate ester, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts.
Substitution with Pyridine Ring:
Formation of the Amido Linkage: The amido linkage is formed by reacting the quinoline derivative with an appropriate amine under coupling conditions, such as using carbodiimides or other activating agents.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridine derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to DNA, enzymes, or receptors, leading to inhibition or modulation of their activity. The quinoline core is known to intercalate with DNA, disrupting its function, while the pyridine and amido groups can interact with proteins, affecting their structure and activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a similar quinoline scaffold.
Uniqueness
ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the benzoate ester differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .
Properties
Molecular Formula |
C24H18ClN3O3 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H18ClN3O3/c1-2-31-24(30)15-5-8-18(9-6-15)27-23(29)20-13-22(16-4-3-11-26-14-16)28-21-10-7-17(25)12-19(20)21/h3-14H,2H2,1H3,(H,27,29) |
InChI Key |
BULLOGUJBHRPNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11122541.png)
![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11122549.png)

methanone](/img/structure/B11122565.png)

![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B11122575.png)
![4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide](/img/structure/B11122582.png)
![5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}pentanoic acid](/img/structure/B11122585.png)
![3-propoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11122589.png)
![3-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11122592.png)
![2-[(2,6-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B11122593.png)
![(5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11122595.png)
![N-benzyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122597.png)
![3-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11122602.png)
